1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
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Description
The compound contains a 2-azaspiro[3.3]heptane moiety, which is a type of spirocyclic compound (a compound that contains two or more rings that share a single atom) with one nitrogen atom and seven carbon atoms . It also contains a 1,2-oxazole ring, which is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through chemical transformations of related structures . For example, 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been reported as bioisosteres of well-known pipecolic acid, and were subjected to chemical transformations, resulting in a number of functionalized derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2-azaspiro[3.3]heptane and 1,2-oxazole rings, along with the dimethyl groups and the propan-1-one moiety .Future Directions
Properties
IUPAC Name |
1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-13(12(2)20-17-11)5-6-14(19)18-9-16(10-18)7-15(3,4)8-16/h5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMTWVXFJQZIFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC3(C2)CC(C3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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